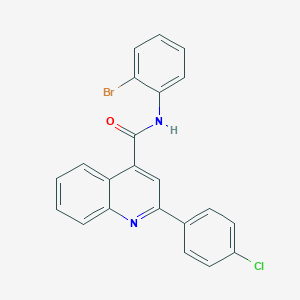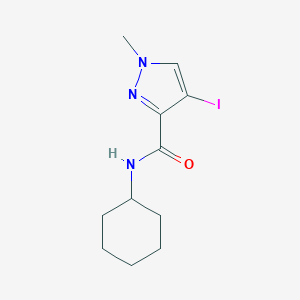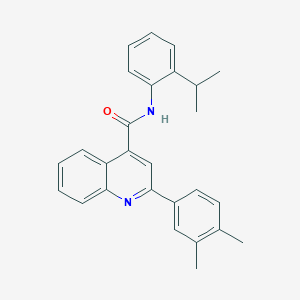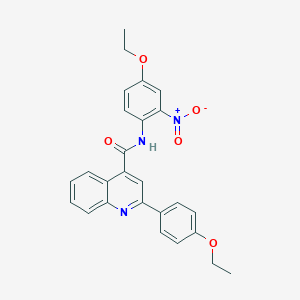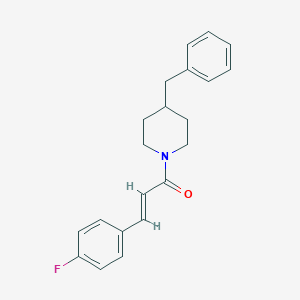
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Propenone Formation: The final step involves the formation of the propenone moiety through a condensation reaction between the benzylated piperidine and 4-fluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro-phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Benzyl-piperidin-1-yl)-3-phenyl-propenone: Lacks the fluoro group, which may affect its biological activity.
1-(4-Benzyl-piperidin-1-yl)-3-(4-chloro-phenyl)-propenone: Contains a chloro group instead of a fluoro group, which may result in different reactivity and potency.
Uniqueness
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and ability to interact with specific molecular targets.
Propriétés
Formule moléculaire |
C21H22FNO |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(E)-1-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22FNO/c22-20-9-6-17(7-10-20)8-11-21(24)23-14-12-19(13-15-23)16-18-4-2-1-3-5-18/h1-11,19H,12-16H2/b11-8+ |
Clé InChI |
WFRGDOJUMXLLJX-DHZHZOJOSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F |
SMILES isomérique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(diethylamino)carbonyl]-2-[(4-isopropylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B334895.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B334896.png)

![2-(4-methoxyphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B334899.png)
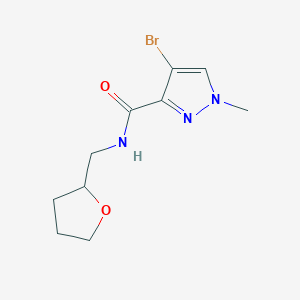
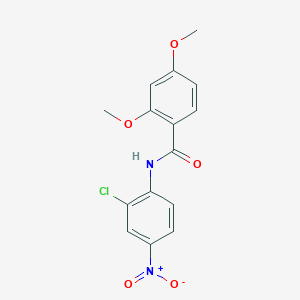
![2-(2-chlorophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B334907.png)

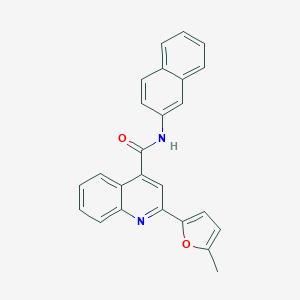
![Ethyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334911.png)
